4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine
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Overview
Description
“4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine” is a compound with the molecular formula C17H20N2OS . Thiophene and its substituted derivatives, such as this compound, are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of this compound involves a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . The compound also contains a phenyl group and a piperidine carbonyl group .Scientific Research Applications
- MPTA derivatives have shown promising antimicrobial effects against bacteria such as Bacillus subtilis, Escherichia coli, Pseudomonas vulgaris, and Staphylococcus aureus .
Antimicrobial Activity
Antioxidant Potential
Future Directions
Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, such as “4-Methyl-5-phenyl-3-(piperidine-1-carbonyl)thiophen-2-amine”, is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
(2-amino-4-methyl-5-phenylthiophen-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-14(17(20)19-10-6-3-7-11-19)16(18)21-15(12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11,18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NERRUASWXPQBFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N2CCCCC2)N)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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